3,4,5-trimethoxy-N-methylaniline
Overview
Description
3,4,5-trimethoxy-N-methylaniline is a chemical compound with the molecular formula C10H15NO3 . It has a molecular weight of 197.23 g/mol .
Synthesis Analysis
3,4,5-trimethoxyaniline was synthesized from 3,4,5-trimethoxybenzioc acid. The process involved chlorination of 3,4,5-trimethoxybenzioc acid, amidation of 3,4,5-trimethoxybenzoyl chloride, and Hofmann rearrangement reaction of 3,4,5-trimethoxybenzamide .Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO3/c1-11-7-5-8 (12-2)10 (14-4)9 (6-7)13-3/h5-6,11H,1-4H3
. The canonical SMILES structure is CNC1=CC (=C (C (=C1)OC)OC)OC
. Chemical Reactions Analysis
In experimental studies, infrared spectra and laser Raman spectra of 3,4,5-trimethoxyaniline were investigated . Tropanilisation, detropanilisation, and Schiff base formation in the reaction of 3,4,5-trimethoxyaniline with tropanilide ions were observed as organic reaction reagents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.23 g/mol . It has a XLogP3 value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 39.7 Ų . The compound is an oil with a melting point of 44-46°C .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
- Unusual C–H···π Interactions : The structure of 3,4,5-trimethoxy-N-p-tolylbenzamide, a derivative of 3,4,5-trimethoxy-N-methylaniline, is notable for its unusual C–H···π interactions. These interactions link chains into a three-dimensional network, demonstrating the compound's significance in understanding molecular packing and intermolecular forces in crystallography (Saeed & Simpson, 2012).
Organic Synthesis and Natural Products
- Synthesis of 3,4,5-Trimethoxyphenyllithium : The 3,4,5-trimethoxyphenyl substituent, related to this compound, is frequently used in natural products. The generation of 3,4,5-trimethoxyphenyllithium and its use in carbon-carbon bond formation highlight its utility in organic synthesis and the construction of natural product analogues (Hoye & Kaese, 1982).
Medicinal Chemistry and Anticancer Activity
- Cinnamic Acid/β-Ionone Hybrids : A study involving 3,4,5-trimethoxy-cinnamic acid, a related compound, in hybrid molecules showed significant cytotoxicity against cancer cells. This suggests potential applications in developing anticancer agents (Li et al., 2021).
Bacterial Degradation and Environmental Chemistry
- Degradation by Bacteria : Pseudomonas putida can oxidize 3,4,5-trimethoxycinnamic acid, a related compound, producing methanol. This indicates its role in the microbial degradation of similar compounds, relevant in environmental chemistry and bioremediation (Donnelly & Dagley, 1981).
Antioxidant Properties
- Novel Oxime Derivatives : The synthesis of novel compounds involving 2-methylaniline, a structurally similar compound to this compound, demonstrated good antioxidant activities. This suggests potential applications in developing antioxidants (Topçu et al., 2021).
Chemical Catalysis
- N-Hydroxyphthalimide Catalysis : Utilization of N-hydroxyphthalimide as a photoredox catalyst for the [4+1] radical cyclization of N-methylanilines, structurally related to this compound, highlights the role of these compounds in catalytic processes (Yadav & Yadav, 2016).
Safety and Hazards
3,4,5-trimethoxy-N-methylaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3,4,5-trimethoxy-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSMHLZMLQNTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560830 | |
Record name | 3,4,5-Trimethoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124346-71-0 | |
Record name | 3,4,5-Trimethoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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